Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
CAS No.:
Cat. No.: VC16492767
Molecular Formula: C13H23ClO4
Molecular Weight: 278.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23ClO4 |
|---|---|
| Molecular Weight | 278.77 g/mol |
| IUPAC Name | tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
| Standard InChI | InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3 |
| Standard InChI Key | TXLXWCARAPIXGH-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS: 154026-94-5) is a bicyclic ether derivative with the molecular formula and a molecular weight of 278.772 g/mol . The compound features a 1,3-dioxane ring substituted with a chloromethyl group at the 6-position and an acetate ester at the 4-position, with tert-butyl protection enhancing its stability during synthetic processes. The (4R,6S) stereochemistry is critical for its role as a chiral intermediate in statin synthesis .
Table 1: Physicochemical Properties of Tert-Butyl 2-[6-(Chloromethyl)-2,2-Dimethyl-1,3-Dioxan-4-yl]Acetate
| Property | Value |
|---|---|
| Density | |
| Boiling Point | |
| Flash Point | |
| Molecular Formula | |
| Melting Point | Not Available |
The compound’s density and boiling point reflect its moderate volatility, while the flash point indicates flammability risks under specific conditions .
Synthesis and Manufacturing
The synthesis of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves stereoselective oxidation and protection strategies. A notable method, detailed in patent CN103502234A, utilizes polymer-supported TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) for oxidizing a hydroxymethyl precursor to the corresponding aldehyde intermediate . Although the patent primarily describes the synthesis of the formyl derivative, analogous routes may apply to the chloromethyl variant through chlorination of hydroxymethyl intermediates.
Key synthetic steps include:
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Oxidation of Hydroxymethyl Precursor: The hydroxymethyl group at the 6-position of the dioxane ring is oxidized using TEMPO and secondary oxidants like sodium hypochlorite. This step ensures high stereochemical fidelity, critical for downstream pharmaceutical applications .
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Chlorination: Introduction of the chloromethyl group via nucleophilic substitution or hydrochlorination, though explicit details are sparing in available literature.
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Crystallization: The final product is purified using normal heptane, yielding a solid with >97% purity (GC analysis) .
Applications in Pharmaceutical Synthesis
This compound is a pivotal intermediate in synthesizing statins, which inhibit cholesterol biosynthesis by targeting HMG-CoA reductase. For example, pitavastatin’s manufacturing process involves coupling the chloromethyl intermediate with a quinoline moiety to form the drug’s core structure . The chloromethyl group’s reactivity facilitates further functionalization, such as nucleophilic substitution with cyanide to form cyanomethyl analogs (e.g., PubChem CID 2734287) , which are precursors for advanced statin derivatives.
Table 2: Key Statins Derived from Tert-Butyl 2-[6-(Chloromethyl)-2,2-Dimethyl-1,3-Dioxan-4-yl]Acetate
| Statin | Therapeutic Use | Key Intermediate Reaction |
|---|---|---|
| Pitavastatin | Hypercholesterolemia | Coupling with quinoline derivatives |
| Fluvastatin | Cardiovascular disease | Alkylation of indole rings |
Industrial and Regulatory Landscape
Manufacturing processes for this compound adhere to Good Manufacturing Practices (GMP), with stringent controls on stereochemical purity to meet regulatory standards for chiral pharmaceuticals. Patent CN103502234A highlights scalable oxidation techniques using recyclable TEMPO catalysts, reducing waste and improving sustainability .
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